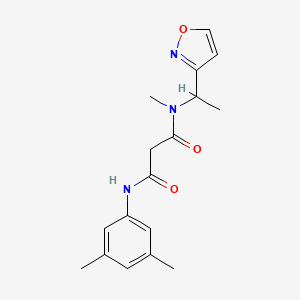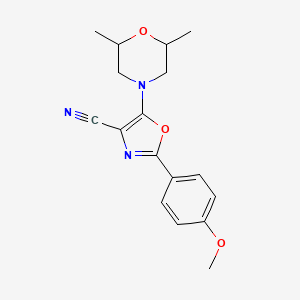![molecular formula C14H18N4 B4066654 5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine](/img/structure/B4066654.png)
5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine
Vue d'ensemble
Description
5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.153146591 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One area of research involving 5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine is the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, compounds with the dimethylaminoethyl phenyl pyrimidin moiety have been synthesized for their potential applications in medicinal chemistry, including antibacterial and antiviral activities. These efforts highlight the compound's versatility as a building block in organic synthesis, contributing to the development of novel therapeutic agents (Patel & Chikhalia, 2006).
Fluorescent Probes for CO2 Detection
Another significant application is in the development of fluorescent probes for real-time monitoring of low carbon dioxide levels. Derivatives of this compound have been employed to create probes with aggregation-enhanced emission (AEE) features, offering a novel method for the selective, real-time, and quantitative detection of CO2. This application is particularly relevant for biological and medical applications, where accurate and timely monitoring of carbon dioxide levels is critical (Wang et al., 2015).
Anticancer Research
In the realm of anticancer research, derivatives of this compound have been synthesized and tested for their efficacy against cancer cell lines. For example, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their antitumor activity on human breast adenocarcinoma cells, with some compounds showing potent inhibitory activities. This research underscores the potential of these compounds in the development of new anticancer therapies (Abdellatif et al., 2014).
Propriétés
IUPAC Name |
5-[3-[1-(dimethylamino)ethyl]phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-10(18(2)3)11-5-4-6-12(7-11)13-8-16-14(15)17-9-13/h4-10H,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPARNSQMHQSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CN=C(N=C2)N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B4066573.png)
![1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B4066591.png)


![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4066602.png)

![N-[4-({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B4066612.png)
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4066617.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066639.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4066647.png)
![2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4066662.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4066675.png)
![N-[1-(methoxymethyl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4066678.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide](/img/structure/B4066682.png)
